molecular formula C17H10O3S B14266236 6-Phenylsulfanylbenzo[7]annulene-1,4,7-trione CAS No. 138168-40-8

6-Phenylsulfanylbenzo[7]annulene-1,4,7-trione

Cat. No.: B14266236
CAS No.: 138168-40-8
M. Wt: 294.3 g/mol
InChI Key: UNYVVXCBULOCHL-UHFFFAOYSA-N
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Description

6-Phenylsulfanylbenzo[7]annulene-1,4,7-trione is a complex organic compound characterized by its unique structural features It contains a phenylsulfanyl group attached to a benzo[7]annulene ring system with three ketone functionalities at positions 1, 4, and 7

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenylsulfanylbenzo[7]annulene-1,4,7-trione typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[7]annulene core, followed by the introduction of the phenylsulfanyl group and the ketone functionalities. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as chromatography and recrystallization, is also crucial in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

6-Phenylsulfanylbenzo[7]annulene-1,4,7-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone groups to alcohols or other reduced forms.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

6-Phenylsulfanylbenzo[7]annulene-1,4,7-trione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Phenylsulfanylbenzo[7]annulene-1,4,7-trione involves its interaction with molecular targets and pathways within biological systems. The phenylsulfanyl group and ketone functionalities play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    6-Phenylsulfanylbenzo[7]annulene-1,4-dione: Similar structure but with two ketone groups.

    6-Phenylsulfanylbenzo[7]annulene-1,4,7,10-tetraone: Contains an additional ketone group.

    6-Phenylsulfanylbenzo[7]annulene-1,4,7-triol: The ketone groups are replaced with hydroxyl groups.

Uniqueness

6-Phenylsulfanylbenzo[7]annulene-1,4,7-trione is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

138168-40-8

Molecular Formula

C17H10O3S

Molecular Weight

294.3 g/mol

IUPAC Name

6-phenylsulfanylbenzo[7]annulene-1,4,7-trione

InChI

InChI=1S/C17H10O3S/c18-14-8-9-15(19)13-10-17(16(20)7-6-12(13)14)21-11-4-2-1-3-5-11/h1-10H

InChI Key

UNYVVXCBULOCHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC3=C(C=CC2=O)C(=O)C=CC3=O

Origin of Product

United States

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